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Abstract
(4-Chlorophenyl)(morpholino)methanone is a synthetic compound whose direct

pharmacological profile remains largely uncharacterized in publicly accessible scientific

literature. However, its structural motifs—a morpholine ring and a 4-chlorophenyl ketone group

—are present in numerous biologically active molecules. This technical guide provides a

comprehensive investigation into the potential pharmacology of this compound. By examining

its synthesis, the known activities of its derivatives, and the broader pharmacology of its

constituent chemical moieties, we construct a hypothesis-driven framework for its potential

therapeutic applications. Furthermore, this document outlines a detailed, multi-stage research

program designed to systematically elucidate the pharmacodynamic and pharmacokinetic

properties of (4-Chlorophenyl)(morpholino)methanone, offering a roadmap for future

scientific inquiry. This guide is intended for researchers, scientists, and drug development

professionals interested in the exploration of novel chemical entities.

Introduction: The Case for Investigating (4-
Chlorophenyl)(morpholino)methanone
The quest for novel therapeutic agents often begins with unexplored chemical structures. (4-
Chlorophenyl)(morpholino)methanone represents one such entity. While not extensively

studied itself, its chemical architecture is intriguing. The morpholine ring is a privileged scaffold

in medicinal chemistry, known to impart favorable properties such as water solubility and
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metabolic stability, and is a key component in drugs with diverse activities, including anticancer

and CNS-active agents.[1][2] The 4-chlorophenyl methanone group is also a common feature

in compounds targeting a range of biological systems. The intersection of these two moieties in

a single, relatively simple molecule warrants a thorough investigation into its potential as a lead

compound for drug discovery.

This guide will first synthesize the available chemical data and known synthetic routes for (4-
Chlorophenyl)(morpholino)methanone. Subsequently, it will delve into the established

biological activities of closely related analogues to build a predictive pharmacological profile.

Finally, a comprehensive experimental workflow will be proposed to systematically characterize

its pharmacology, from initial in vitro screening to in vivo efficacy and safety assessments.

Chemical Properties and Synthesis
Understanding the fundamental chemical nature of a compound is the first step in any

pharmacological investigation.

Physicochemical Properties
A summary of the key identifiers and properties for (4-Chlorophenyl)(morpholino)methanone
is presented in Table 1.

Property Value Source

CAS Number 19202-04-1 [3]

Molecular Formula C₁₁H₁₂ClNO₂ [4]

Molecular Weight 225.67 g/mol [3]

IUPAC Name
(4-chlorophenyl)(morpholin-4-

yl)methanone
[3]

SMILES
C1COCCN1C(=O)C2=CC=C(

C=C2)Cl
[4]

Synthesis Pathway
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(4-Chlorophenyl)(morpholino)methanone is typically synthesized via a straightforward

acylation reaction. The most common route involves the reaction of 4-chlorobenzoyl chloride

with morpholine in the presence of a base to neutralize the hydrochloric acid byproduct. This

reaction is a standard procedure in organic chemistry.

A generalized workflow for this synthesis is depicted below.

Reactants Reaction Conditions

4-Chlorobenzoyl Chloride

Acylation Reaction

Morpholine Base (e.g., Pyridine, Triethylamine)

Neutralizing Agent

Aprotic Solvent (e.g., Toluene, DCM)

Reaction Medium

(4-Chlorophenyl)(morpholino)methanone

Click to download full resolution via product page

Caption: Generalized synthesis of (4-Chlorophenyl)(morpholino)methanone.

Predictive Pharmacology Based on Structural
Analogues
While direct pharmacological data is scarce, the biological activities of structurally related

compounds can provide valuable insights into the potential targets of (4-Chlorophenyl)
(morpholino)methanone.

Central Nervous System (CNS) Activity
Several derivatives of (4-chlorophenyl)methanone have been investigated for their effects on

the central nervous system. For instance, a series of N-(2-benzoyl-4-chlorophenyl) acetamides,

which share the chlorophenyl ketone moiety, have been synthesized and evaluated as
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anxiolytic and skeletal muscle relaxant agents.[5] Molecular docking studies of these

compounds suggested they interact with the GABA-A receptor, a key inhibitory neurotransmitter

receptor in the brain.[5] Furthermore, a derivative of trimetozine, morpholine (3,5-di-tert-butyl-4-

hydroxyphenyl) methanone, has shown anxiolytic-like effects in mice, with evidence suggesting

interaction with benzodiazepine binding sites.[6] Given these precedents, it is plausible that (4-
Chlorophenyl)(morpholino)methanone could exhibit modulatory effects on CNS targets,

potentially acting as an anxiolytic or sedative agent.

Anticancer and Kinase Inhibition Potential
The morpholine moiety is a common feature in a number of potent and selective kinase

inhibitors. For example, a series of 4-morpholino-2-phenylquinazolines were developed as

inhibitors of PI3 kinase p110alpha, a key enzyme in cell signaling pathways that is often

dysregulated in cancer.[7] Additionally, novel 2-morpholino-4-anilinoquinoline derivatives have

been synthesized and shown to possess antitumor activity against the HepG2 human liver

cancer cell line.[2] These findings suggest that the morpholine ring can be a key

pharmacophore for engaging the ATP-binding pocket of various kinases. It is therefore

conceivable that (4-Chlorophenyl)(morpholino)methanone could exhibit inhibitory activity

against certain protein kinases, warranting investigation into its potential as an anticancer

agent.

Antimicrobial Activity
Derivatives of (4-chlorophenyl)methanone have also been explored for their antimicrobial

properties. In one study, novel derivatives of (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-

aza-bicyclo[3.2.1]octan-8-yl)methanone were synthesized and showed antibacterial activity

against various strains.[8] This suggests that the 4-chlorophenyl methanone scaffold can be a

starting point for the development of new antibacterial agents.

Proposed Research Program for Pharmacological
Characterization
Based on the predictive analysis, a systematic, phased approach is required to definitively

elucidate the pharmacology of (4-Chlorophenyl)(morpholino)methanone. The following

experimental workflow is proposed.
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Caption: Proposed experimental workflow for pharmacological characterization.

Phase 1: Broad In Vitro Profiling
The initial phase will involve screening the compound against large panels of biological targets

to identify potential activities.

CNS Receptor Binding Panel: The compound should be screened against a comprehensive

panel of CNS receptors, with a particular focus on GABA-A, benzodiazepine, dopamine, and

serotonin receptor subtypes.[5][6]

Kinase Inhibition Panel: A broad kinase panel (e.g., 96-well plate format) should be utilized to

assess inhibitory activity against a diverse range of human kinases.[7]

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) should be

determined against a panel of pathogenic bacteria and fungi.[8]

Phase 2: Cell-Based Functional Assays
Hits identified in Phase 1 will be followed up with cell-based assays to confirm functional

activity.

Neuronal Activity Assays: If CNS receptor binding is confirmed, functional assays such as

patch-clamp electrophysiology or calcium flux assays in cultured neurons can determine if

the compound acts as an agonist, antagonist, or modulator.

Cancer Cell Proliferation Assays: For any confirmed kinase hits, the compound's effect on

the proliferation of relevant cancer cell lines should be quantified using methods like the MTT

or BrdU assay.[2] The phosphorylation status of the target kinase and downstream signaling

proteins should also be assessed via Western blotting.

Phase 3: In Vivo Proof of Concept
Promising leads from cell-based assays will be advanced to animal models.

Rodent Behavioral Models: For CNS-active compounds, established models for anxiety

(e.g., elevated plus maze, light-dark box) and sedation (e.g., open field test) should be

employed.[6]
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Tumor Xenograft Models: For anticancer candidates, efficacy will be evaluated in mice

bearing human tumor xenografts. Tumor growth inhibition will be the primary endpoint.

Phase 4: Early Safety and Pharmacokinetic Profiling
In parallel with the efficacy studies, preliminary ADME (Absorption, Distribution, Metabolism,

Excretion) and toxicology assessments are crucial.

ADME Profiling:In vitro assays to determine metabolic stability (microsomal stability assay),

cell permeability (Caco-2 assay), and plasma protein binding are essential.

Toxicology: Initial safety assessments should include cytotoxicity assays in non-cancerous

cell lines and preliminary genotoxicity tests (e.g., Ames test).

Conclusion and Future Directions
(4-Chlorophenyl)(morpholino)methanone is a compound of significant latent potential,

positioned at the intersection of several pharmacologically relevant structural classes. While

direct evidence of its biological activity is currently lacking in the literature, a systematic

analysis of its analogues strongly suggests plausible roles in CNS modulation, kinase

inhibition, and antimicrobial activity. The true pharmacological profile of this compound can only

be unveiled through rigorous experimental investigation.

The research program outlined in this guide provides a clear, logical, and comprehensive

pathway for the characterization of (4-Chlorophenyl)(morpholino)methanone. The

successful execution of this plan will not only define the therapeutic potential of this specific

molecule but could also pave the way for a new class of drugs derived from its scaffold. It is our

hope that this document will serve as a catalyst for further research into this and other under-

investigated chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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